molecular formula C23H28ClN3O2 B4194368 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine

4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine

Cat. No. B4194368
M. Wt: 413.9 g/mol
InChI Key: IEPHTWOUZMLEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has potential applications in various fields of scientific research. Some of the areas where this compound has been studied include medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been used to study the effects of various drugs on the central nervous system. In neuroscience, this compound has been studied for its potential as a tool for investigating the mechanisms of neuronal signaling.

Mechanism of Action

The mechanism of action of 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with the dopamine, serotonin, and norepinephrine systems. It is thought that these interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine have been studied in various animal models. Some of the observed effects include changes in neurotransmitter levels, alterations in behavior, and changes in gene expression. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine in lab experiments is its potential as a tool for investigating the mechanisms of neuronal signaling. This compound has been shown to interact with various neurotransmitter systems in the brain, making it a useful tool for studying the effects of drugs on these systems. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. Some of the areas where this compound may be studied include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various neurological disorders.
2. Studying the effects of this compound on other neurotransmitter systems in the brain.
3. Developing new synthetic methods for the production of this compound.
4. Investigating the potential toxicity of this compound in various cell lines and animal models.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using a series of chemical reactions, and has been studied for its potential therapeutic applications in the treatment of various neurological disorders. While the mechanism of action of this compound is not fully understood, it is believed to act as a modulator of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications and limitations of this compound.

properties

IUPAC Name

[4-chloro-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c24-19-4-5-21(23(28)27-12-2-1-3-13-27)22(16-19)29-20-8-14-26(15-9-20)17-18-6-10-25-11-7-18/h4-7,10-11,16,20H,1-3,8-9,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPHTWOUZMLEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[5-Chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.